[1,4]Thiazepino[5,6-b]indolizine
Description
Properties
CAS No. |
928615-91-2 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
[1,4]thiazepino[5,6-b]indolizine |
InChI |
InChI=1S/C11H8N2S/c1-2-5-13-9(3-1)7-10-11(13)8-14-6-4-12-10/h1-8H |
InChI Key |
YTOLJNIFIZRRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NC=CSC=C3N2C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Chlorination Approaches
A pivotal method for constructing the thiazepine ring involves cyclization reactions paired with chlorination. In a patented process for dibenzo[b,f]thiazepine derivatives, 2-(2-aminophenylthio)benzoic acid undergoes simultaneous cyclization and chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in organic solvents. This one-pot strategy minimizes intermediate isolation, enhancing efficiency. Forthiazepino[5,6-b]indolizine, analogous conditions could facilitate thiazepine formation, followed by indolizine annulation via intramolecular cyclization.
Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization/Chlorination | POCl₃, Base (e.g., NaOH) | 80–110 | 2–4 | 60–75 |
| Indolizine Formation | Pd/C, H₂ | 100–120 | 6–8 | 50–65 |
Nitro Reduction and Piperazine Coupling
Nitro group reduction is critical in precursors such as 2-(2-nitrophenylthio)benzoic acid. Hydrogenation under heterogeneous catalysts (e.g., palladium on carbon) at 10–170°C and 100–900 psig selectively reduces nitro to amine, enabling subsequent cyclization. Piperazine incorporation, as demonstrated in dibenzo[b,f]thiazepine synthesis, involves nucleophilic substitution at elevated temperatures (80–110°C), with piperazine used in 1.0–5.0 equivalents for optimal yields.
Michael Addition and Azadithiane Reactions
Bicyclic thiazepines reported in antiparasitic studies highlight the utility of azadithiane compounds reacting with Michael acceptors (e.g., acrylonitrile derivatives). Forthiazepino[5,6-b]indolizine, this approach could involve thiazolidinyl precursors undergoing [3+4] cycloaddition with indolizine-derived dienophiles, though this remains speculative without direct evidence.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization/Chlorination | High efficiency, minimal intermediates | Harsh conditions (POCl₃ toxicity) | Industrial-scale |
| Nitro Reduction | Selective, scalable | High-pressure H₂ requirements | Moderate |
| Michael Addition | Mild conditions, modular | Limited substrate scope | Laboratory-scale |
Challenges in Functionalization and Purification
Post-cyclization functionalization, such as introducing piperazinyl or hydroxyethoxyethyl groups, necessitates precise stoichiometry to avoid side reactions. In one protocol, 2-chloroethoxyethanol coupling with piperazinyl intermediates required 24-hour reflux in n-propyl alcohol/N-methyl pyrrolidone, achieving 65% yield after recrystallization. Purification challenges arise from the compound’s low solubility, often necessitating chromatographic techniques or salt formation (e.g., fumarate derivatives).
Chemical Reactions Analysis
Types of Reactions: [1,4]Thiazepino[5,6-b]indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
[1,4]Thiazepino[5,6-b]indolizine has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Mechanism of Action
The mechanism of action of [1,4]Thiazepino[5,6-b]indolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The exact pathways and molecular targets involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Electronic Features
Table 1: Structural and Electronic Comparisons
Key Observations :
- Ring Fusion Position: The biological activity of thiazepino-fused compounds depends on the ring fusion site. For example, thiazepino[3,4-a]isoquinoline shows σ1R selectivity, unlike natural tetrahydroprotoberberines .
- Sulfur vs. Oxygen: Sulfur in thiazepine rings (e.g., this compound) may enhance metabolic stability compared to oxathiepine derivatives .
- Planarity : Indolizine derivatives like 2-(4-methylphenyl) indolizine exhibit planar geometries, which are critical for π-π stacking interactions in drug-receptor binding .
Key Observations :
- Green Chemistry : Whole-cell biocatalysis (e.g., using Y. lipolytica) offers a sustainable alternative to traditional multi-step syntheses, avoiding toxic catalysts .
- Yield Challenges : Oxathiepine derivatives synthesized via one-pot methods achieve modest yields (24%), suggesting room for optimization .
Biological Activity
[1,4]Thiazepino[5,6-b]indolizine is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a unique seven-membered thiazepine ring fused with an indolizine moiety. The synthesis of this compound typically involves multicomponent reactions (MCRs) and cyclization methods that facilitate the formation of the thiazepine structure. Recent advancements in synthetic methodologies have improved yield and purity, making it more accessible for biological evaluation.
Biological Activities
The biological activities of this compound derivatives have been investigated across various studies, highlighting their potential in multiple therapeutic areas:
1. Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : A study reported IC50 values as low as 0.07 mM against MDA-MB-231 breast cancer cells, indicating potent anticancer activity (Table 1).
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (mM) | Mechanism |
|---|---|---|---|
| 13a | MDA-MB-231 | 0.07 | Apoptosis induction |
| 6e | MDA-MB-231 | 0.13 | Cell cycle inhibition |
2. Antimicrobial Properties
Several derivatives have shown promising antimicrobial activity:
- In vitro Studies : Compounds were tested against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Notably, certain derivatives demonstrated selective inhibition against Pseudomonas aeruginosa (Table 2).
| Compound | Pathogen | Activity |
|---|---|---|
| 43a | Pseudomonas aeruginosa | Active |
| 43b | Streptomyces thermonitrificans | Active |
3. Neuropsychiatric Effects
Preliminary studies suggest that some this compound derivatives may act on serotonin receptors:
- Receptor Binding : Certain compounds were identified as partial agonists at the 5HT2C receptor, which is implicated in mood regulation and anxiety disorders.
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with synthesized derivatives. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study concluded that these compounds could be further developed as potential chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
A comprehensive assessment of the antimicrobial efficacy of thiazepino-indolizines was conducted using disc diffusion assays. The results revealed that specific derivatives exhibited strong antibacterial properties against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,4]thiazepino[5,6-b]indolizine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions or multicomponent strategies. For example, Singh et al. developed a one-pot route using β-bromo ketones and heterocyclic thiols under basic conditions, achieving moderate yields (24–48%) . Solvent-free methods with CuBr catalysis have also been explored, offering advantages in sustainability and efficiency . Key factors include:
- Catalyst selection : Transition metals (e.g., CuBr) or bases (e.g., TMAF) influence regioselectivity.
- Temperature : Microwave-assisted synthesis reduces reaction time but may require optimization to avoid side products .
- Substrate accessibility : Electron-deficient alkenes or pyridine derivatives are common starting materials .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm ring fusion patterns and substituent positions. For example, sp hybridized carbons in the thiazepine ring appear at δ 120–140 ppm .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for polycyclic analogs .
- HPLC : Validates purity (>95% is standard for pharmacological studies) .
Q. What preliminary assays are used to screen the bioactivity of this compound derivatives?
- Methodological Answer : Prioritize target-specific assays:
- Anticancer : NCI-60 cell line screening or topoisomerase inhibition assays (IC values < 20 µM are promising) .
- Antiviral : HIV-1 infectivity factor inhibition via luciferase reporter gene assays .
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CN, -NO) at C-5/C-6 to enhance HIV-1 inhibition (e.g., IC = 11 µM reported in a 49-derivative SAR study) .
- Core modification : Partially reduced analogs (e.g., indolizidine-like structures) improve blood-brain barrier penetration for CNS targets .
- Data-driven design : Use QSAR models to predict solubility and bioavailability .
Q. What mechanistic insights exist for reactions involving this compound synthesis?
- Methodological Answer :
- Cycloaddition pathways : DFT calculations suggest a stepwise mechanism for 1,3,6-thiadiazepino intermediates, with thiourea intermediates acting as key transition states .
- Base-mediated intramolecular hydroalkoxylation : Demonstrated in the synthesis of oxathiepinoquinolines, with regioselectivity controlled by steric effects .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Methodological Answer :
- Docking studies : Identify binding modes with targets like HIV-1 integrase or COX-2. For example, derivatives with planar indolizine cores show stronger π-π stacking in protease active sites .
- MD simulations : Assess stability of inhibitor-target complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME evaluate hepatotoxicity and CYP450 interactions .
Q. What strategies address contradictions in bioactivity data across studies?
- Methodological Answer :
- Variable control : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity vs. IC correlation) .
Q. How can researchers overcome limitations in current synthetic methods (e.g., metal residues, low yields)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
